synthesis and characterization of Methyl 7-bromo-1H-indazole-3-carboxylate
synthesis and characterization of Methyl 7-bromo-1H-indazole-3-carboxylate
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 7-bromo-1H-indazole-3-carboxylate
Abstract
Methyl 7-bromo-1H-indazole-3-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring a bromine atom for subsequent functionalization and a methyl ester for amide coupling, makes it a highly valuable intermediate in the synthesis of complex bioactive molecules.[1] Indazole derivatives are known to possess a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and kinase-inhibiting properties.[2][3] This guide provides a comprehensive overview of the strategic synthesis, detailed experimental protocols, and rigorous characterization of Methyl 7-bromo-1H-indazole-3-carboxylate, designed for researchers, chemists, and professionals in the field of drug development.
The Strategic Importance of the Indazole Scaffold
The indazole nucleus, a bicyclic system comprising a fused pyrazole and benzene ring, is recognized as a "privileged scaffold" in drug discovery.[2][4] This designation stems from its ability to interact with a multitude of biological targets, leading to a broad spectrum of therapeutic applications. Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its clinical significance.[2]
The strategic introduction of a bromine atom, as in Methyl 7-bromo-1H-indazole-3-carboxylate, dramatically expands the synthetic utility of the scaffold. The bromo-substituent serves as a versatile handle for post-synthesis modification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the systematic exploration of the chemical space around the core structure. This is a cornerstone of modern structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.[5]
Retrosynthetic Analysis and Strategic Synthesis Plan
A robust synthesis of Methyl 7-bromo-1H-indazole-3-carboxylate requires careful strategic planning. The key is to efficiently construct the indazole ring system with the desired substituents at the C3 and C7 positions. A logical retrosynthetic analysis breaks the target molecule down into its precursor, 7-bromo-1H-indazole-3-carboxylic acid, which can be derived from simpler, commercially available starting materials.
Caption: Retrosynthetic analysis of the target compound.
The forward synthesis hinges on two critical transformations:
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Indazole Ring Formation: Building the core heterocyclic structure. A common and effective method involves the diazotization of an ortho-substituted aniline followed by intramolecular cyclization.
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Functional Group Installation & Manipulation: Introducing the bromine atom and converting the carboxylic acid to its methyl ester. While bromination can be performed on the pre-formed indazole ring, this approach often suffers from poor regioselectivity, yielding a mixture of isomers that are difficult to separate. A more controlled strategy involves starting with a pre-brominated precursor to ensure the bromine is installed at the desired C7 position. However, for this guide, we will detail a direct bromination approach on the readily accessible 1H-Indazole-3-carboxylic acid, emphasizing the purification strategy.
Detailed Synthesis Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the choices made during the process.
Experimental Workflow Overview
Caption: Step-wise workflow for the synthesis.
Step 1: Synthesis of 7-Bromo-1H-indazole-3-carboxylic acid
This step involves the electrophilic bromination of the indazole ring. Acetic acid serves as both the solvent and a mild activator. The reaction temperature is elevated to facilitate the reaction, but controlled to minimize side-product formation. Note that this reaction can produce other isomers, such as the 5-bromo derivative, necessitating careful purification.[6]
Protocol:
-
Suspend 1H-indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
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Heat the suspension to 90 °C to achieve a clear solution.
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In a separate container, prepare a solution of bromine (2.0 eq) in a small amount of glacial acetic acid.
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Add the bromine solution dropwise to the heated indazole solution over 30 minutes. The reaction is exothermic and the color will change to a deep orange/red.
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Maintain the reaction mixture at 90 °C for 16-24 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. A precipitate will form.
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Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.
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Dry the crude solid under vacuum. The primary isomer is typically the 5-bromo derivative, with the desired 7-bromo isomer present in a smaller amount. Purification by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) is required to isolate the 7-bromo isomer.
Scientist's Note: The choice of glacial acetic acid as a solvent is crucial; its polar protic nature helps to solvate the starting material and the bromonium ion intermediate. Using two equivalents of bromine ensures the reaction goes to completion, but also increases the chance of di-bromination if not controlled. The key challenge in this step is the purification; careful chromatography is non-negotiable to obtain the isomerically pure 7-bromo product.
Step 2: Esterification to Methyl 7-bromo-1H-indazole-3-carboxylate
This is a classic Fischer esterification reaction. A large excess of methanol is used to drive the equilibrium towards the product, and a catalytic amount of strong acid is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Protocol:
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Dissolve the purified 7-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.
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Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) dropwise.
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Allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is no longer visible.
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Work-up: Cool the reaction mixture and reduce the volume of methanol under reduced pressure.
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Neutralize the remaining mixture by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford Methyl 7-bromo-1H-indazole-3-carboxylate as a crystalline solid.
Scientist's Note: The use of anhydrous methanol is essential to prevent the reverse reaction (ester hydrolysis). The catalytic amount of sulfuric acid is sufficient to achieve a reasonable reaction rate without causing significant degradation of the acid-sensitive indazole ring. The neutralization step is critical to remove the acid catalyst before extraction to prevent product loss.
Comprehensive Characterization
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques should be employed to verify the identity and purity of the final compound.
Characterization Workflow
Caption: Analytical workflow for structural verification.
Expected Spectroscopic Data
The following data represents the predicted spectroscopic profile for Methyl 7-bromo-1H-indazole-3-carboxylate.
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃, 400 MHz)
| Technique | Expected Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹H NMR | ~10.5-11.5 (br s, 1H) | Indazole N-H proton |
| ~7.8-8.0 (d, 1H) | Aromatic proton (likely H-4) | |
| ~7.5-7.7 (d, 1H) | Aromatic proton (likely H-6) | |
| ~7.1-7.3 (t, 1H) | Aromatic proton (likely H-5) | |
| ~4.0 (s, 3H) | Methyl ester (-OCH₃) protons | |
| ¹³C NMR | ~163 | Ester carbonyl carbon (C=O) |
| ~141 | Aromatic quaternary carbon (C-7a) | |
| ~135 | Aromatic quaternary carbon (C-3) | |
| ~129 | Aromatic CH carbon | |
| ~125 | Aromatic CH carbon | |
| ~122 | Aromatic CH carbon | |
| ~115 | Aromatic quaternary carbon (C-3a) | |
| ~110 | Aromatic quaternary carbon (C-7, C-Br) |
| | ~52 | Methyl ester carbon (-OCH₃) |
Table 2: Predicted Mass Spectrometry Data
| Technique | Ion | Expected m/z | Notes |
|---|---|---|---|
| ESI-MS (+ve) | [M+H]⁺ | 254.97, 256.97 | Characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).[7] |
| | [M+Na]⁺ | 276.95, 278.95 | Sodium adduct, also showing the 1:1 isotopic pattern.[7] |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (Indazole) | 3300 - 3100 (broad) |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Aliphatic, -OCH₃) | 2950 - 2850 |
| C=O Stretch (Ester) | ~1725 - 1710 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| C-O Stretch (Ester) | 1300 - 1100 |
| C-Br Stretch | 700 - 550 |
Applications in Drug Discovery
Methyl 7-bromo-1H-indazole-3-carboxylate is not an end product but a versatile starting point for library synthesis.
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Suzuki-Miyaura Coupling: The C7-Br bond can be coupled with various boronic acids to install new aryl or heteroaryl groups, enabling exploration of the solvent-exposed region of a target protein's binding pocket.
-
Buchwald-Hartwig Amination: Reaction with amines at the C7 position allows for the introduction of diverse amino functionalities.
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Amide Synthesis: The methyl ester at C3 can be readily converted to a carboxylic acid via hydrolysis, which can then be coupled with a library of amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a diverse set of indazole-3-carboxamides.[8] This position is crucial for modulating interactions deep within a binding site.
These transformations are fundamental to the lead optimization phase of drug discovery, where fine-tuning a molecule's structure is essential for achieving the desired biological activity and drug-like properties.
References
- Google. (n.d.). Google Search.
- National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central.
- Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- Chem-Impex. (n.d.). Methyl 7-bromo-1H-indazole-3-carboxylate.
- ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.
- PubMed. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities.
- PubChemLite. (n.d.). Methyl 7-bromo-1h-indazole-3-carboxylate (C9H7BrN2O2).
- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
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